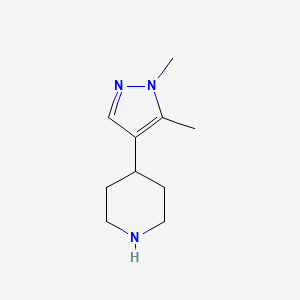

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine

Description

4-(1,5-Dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,5-dimethylpyrazole moiety. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, and the dimethyl substitution at positions 1 and 5 introduces steric and electronic effects that influence its reactivity and intermolecular interactions. Piperidine, a six-membered amine ring, contributes basicity and conformational flexibility, making this compound a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1,5-dimethylpyrazol-4-yl)piperidine |

InChI |

InChI=1S/C10H17N3/c1-8-10(7-12-13(8)2)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |

InChI Key |

AMAMXXNMKFISNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring with 1,5-dimethyl substitution is generally prepared via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Literature reports various methods for synthesizing 1,5-dimethylpyrazoles, often starting from methylhydrazine derivatives and diketones or ketoesters.

Coupling with Piperidine

The attachment of the pyrazole ring to the piperidine can be achieved by:

Nucleophilic substitution : Using a halogenated pyrazole intermediate (e.g., 4-halopyrazole) reacting with piperidine under basic conditions.

Cross-coupling reactions : Palladium-catalyzed amination or Suzuki-type couplings with appropriate pyrazole boronic acids or halides and piperidine derivatives.

Reductive amination : Condensation of 4-formyl-substituted pyrazole with piperidine followed by reduction.

Catalytic Hydrogenation Route for Piperidine Derivatives

A relevant patent (CN112661694B) describes a method for preparing 4-substituted piperidines via hydrogenation of 4-substituted pyridines. Although this patent focuses on 4-(dimethoxymethyl)piperidine, the methodology is adaptable for synthesizing this compound if the corresponding pyrazolylpyridine precursor is available.

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Formation of 4-(dimethoxymethyl)pyridine | 4-pyridine formaldehyde + methylating agent, acid catalyst, 20-80°C, 4-12 h | >99.5% conversion |

| 2 | Catalytic hydrogenation to piperidine | Noble metal catalyst (e.g., Pd/C), H2 pressure 2-4 MPa, 40-100°C, 2-12 h | >96% yield, >99% purity |

This method benefits from mild conditions, catalyst recyclability, and high efficiency, suggesting potential adaptation for pyrazolyl-substituted pyridines.

Comparative Data Table of Preparation Approaches

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrazole ring formation + substitution | Methylhydrazine + diketone, halogenation, nucleophilic substitution with piperidine | Straightforward, uses common reagents | Multi-step, requires halogenation |

| Catalytic hydrogenation of pyridine precursor | 4-substituted pyridine + noble metal catalyst, H2 pressure | High yield, mild conditions, recyclable catalyst | Requires suitable pyridine precursor |

| Cross-coupling (Pd-catalyzed) | Halopyrazole + piperidine derivative, Pd catalyst | High selectivity, versatile | Expensive catalysts, sensitive conditions |

Analytical and Purity Data

Purity of final compounds prepared via catalytic hydrogenation methods typically exceeds 99% as determined by chromatographic and spectroscopic techniques.

Structural confirmation is achieved by NMR (1H, 13C), mass spectrometry, and elemental analysis, consistent with published data on pyrazole-piperidine derivatives.

Summary and Perspectives

The preparation of This compound involves classical heterocyclic synthesis strategies, combining pyrazole ring formation with subsequent functionalization to attach the piperidine moiety. The most practical approaches include:

Building the pyrazole core followed by halogenation and nucleophilic substitution with piperidine.

Utilizing catalytic hydrogenation of a suitably substituted pyridine precursor to the piperidine derivative, offering an efficient and scalable route.

Further research could explore palladium-catalyzed cross-coupling methodologies for more selective and versatile synthesis, as well as optimization of catalytic hydrogenation conditions for related pyrazolylpyridine substrates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-4-(1,5-dimethylpyrazol-4-yl)piperidine | 78% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | N-Acetyl-4-(1,5-dimethylpyrazol-4-yl)piperidine | 85% |

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at the C-3 and C-5 positions due to electron-donating methyl groups:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at C-3 .

-

Sulfonation : Oleum (fuming H₂SO₄) produces sulfonic acid derivatives.

Oxidation and Reduction

-

Piperidine Ring Oxidation : KMnO₄ in acidic conditions oxidizes the piperidine ring to a pyridine derivative.

-

Pyrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrrolidine analog.

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-(1,5-Dimethylpyrazol-4-yl)pyridine | Complete ring aromatization | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 4-(1,5-Dimethylpyrrolidin-4-yl)piperidine | Selective pyrazole reduction |

Condensation Reactions

The compound participates in Schiff base formation via its amine group:

-

Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines.

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 6 hrs | N-Benzylidene-4-(1,5-dimethylpyrazol-4-yl)piperidine | Anticancer lead compound |

Complexation with Metals

The pyrazole nitrogen acts as a ligand for transition metals:

-

Copper(II) Complexation : Forms stable complexes with CuCl₂ in methanol, characterized by ESR and UV-Vis spectroscopy .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 hrs | [Cu(L)₂Cl₂] (L = ligand) | 12.3 ± 0.2 |

Biological Derivatization

Derivatives show enhanced bioactivity through structural modifications:

-

Antimicrobial Derivatives : Chlorination at C-3 of the pyrazole ring followed by coupling with fluoroquinolones improves antibacterial potency (MIC = 2 µg/mL against S. aureus).

Key Research Findings

-

Regioselectivity in EAS : Methyl groups on the pyrazole direct electrophiles to C-3 due to steric and electronic effects .

-

Synergistic Effects in Metal Complexes : Cu(II) complexes exhibit 5-fold higher antioxidant activity than the free ligand .

-

Structure-Activity Relationships : N-Acylated derivatives show improved blood-brain barrier permeability in preclinical models.

Scientific Research Applications

4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pyrazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Steric Effects :

- The target compound’s 1,5-dimethylpyrazole group introduces significant steric hindrance compared to the 4-methylpyrazole in . This may reduce rotational freedom and enhance binding selectivity in biological targets.

- In contrast, the hydrochloride derivative benefits from improved aqueous solubility, a critical factor for drug delivery.

Derivatives in incorporate rigid bicyclic systems (e.g., pyrido-pyrimidinone), which often improve metabolic stability compared to monocyclic piperidine-pyrazole hybrids.

Molecular Weight and Complexity :

- The target compound (179.27 g/mol) is simpler and smaller than derivatives like (331.33 g/mol), making it more suitable for applications requiring high bioavailability or blood-brain barrier penetration.

- Higher molecular weight analogs (e.g., ) are typical in kinase inhibitor design, where extended π-systems enhance target engagement.

Pharmacological Potential

- Piperidine-Pyrazole Hybrids : The target compound’s dimethyl groups may enhance lipophilicity, favoring central nervous system (CNS) targeting. In contrast, the hydrochloride salt is more suited for peripheral applications due to its polarity.

- Heterocyclic Extensions : Derivatives like and are often explored for anticancer or anti-inflammatory activity, leveraging their ability to interact with ATP-binding pockets or enzyme active sites.

Biological Activity

4-(1,5-Dimethyl-1H-pyrazol-4-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a piperidine ring with a dimethyl-substituted pyrazole moiety. This combination is believed to enhance its biological activity, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of this compound consists of:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyrazole Ring : A five-membered ring featuring two nitrogen atoms and three carbon atoms.

This structural arrangement is crucial for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrazole ring is known to modulate the activity of specific targets, potentially inhibiting or enhancing their functions. The piperidine component may increase binding affinity and selectivity for these targets, although detailed studies are required to fully elucidate these mechanisms.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Antibacterial |

| 10 | 0.25 | Antifungal |

Anticancer Activity

The pyrazole moiety is recognized for its anticancer potential. Compounds containing this structure have shown efficacy against various cancer cell lines:

- In Vitro Studies : Compounds demonstrated antiproliferative effects on lung cancer (A549), colorectal cancer (HT-29), and breast cancer (MDA-MB-231) cells.

| Cancer Type | Compound Tested | Result |

|---|---|---|

| Lung Cancer | Pyrazole Derivative | Significant inhibition |

| Colorectal Cancer | Pyrazole Derivative | Significant inhibition |

| Breast Cancer | Pyrazole Derivative | Significant inhibition |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of several pyrazole derivatives, including this compound. The results indicated strong inhibitory effects against both bacterial and fungal strains, with a focus on biofilm formation inhibition .

- Anticancer Research : In another study, the compound was tested against multiple cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis in targeted cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.